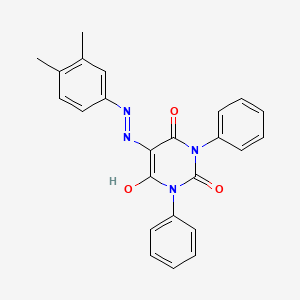
5-(2-(3,4-dimethylphenyl)hydrazono)-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[2-(3,4-DIMETHYLPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(3,4-DIMETHYLPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-1,3-DIAZINANE-2,4,6-TRIONE typically involves the reaction of 3,4-dimethylphenylhydrazine with a suitable precursor that contains the diazinane-2,4,6-trione moiety. The reaction conditions often include:
Solvent: Common solvents used in the synthesis include ethanol, methanol, or acetonitrile.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 50°C to 100°C.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
5-[2-(3,4-DIMETHYLPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
5-[2-(3,4-DIMETHYLPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Materials Science: It is used in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: The compound is investigated for its interactions with biological molecules and potential as a biochemical probe.
作用機序
The mechanism of action of 5-[2-(3,4-DIMETHYLPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include:
Signal Transduction: Modulation of signaling pathways that regulate cell growth and differentiation.
Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic processes.
類似化合物との比較
Similar Compounds
Eltrombopag: A compound with a similar hydrazine moiety, used in the treatment of thrombocytopenia.
Hydrazones: Compounds with similar hydrazine functional groups, used in various chemical and biological applications.
Uniqueness
5-[2-(3,4-DIMETHYLPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its specific combination of aromatic rings and functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
特性
分子式 |
C24H20N4O3 |
|---|---|
分子量 |
412.4 g/mol |
IUPAC名 |
5-[(3,4-dimethylphenyl)diazenyl]-6-hydroxy-1,3-diphenylpyrimidine-2,4-dione |
InChI |
InChI=1S/C24H20N4O3/c1-16-13-14-18(15-17(16)2)25-26-21-22(29)27(19-9-5-3-6-10-19)24(31)28(23(21)30)20-11-7-4-8-12-20/h3-15,29H,1-2H3 |
InChIキー |
JIUGPYQHVCVMAN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)N=NC2=C(N(C(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,6-dichloro-2-{[(2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11697820.png)
![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(3-chlorophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11697829.png)
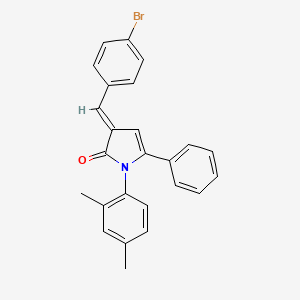
![(E)-2,4-dichlorophenyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B11697837.png)
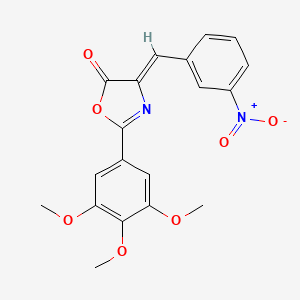
![N-[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B11697847.png)

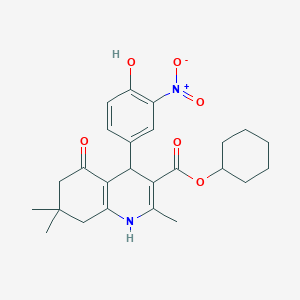
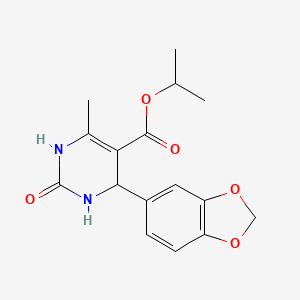
![(2-{(E)-[2-({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B11697875.png)
![(5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11697879.png)
![(3E)-1-(3-bromophenyl)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11697881.png)
![N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11697884.png)
![(5E)-3-(3,5-dimethylphenyl)-6-hydroxy-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4(3H,5H)-dione](/img/structure/B11697892.png)
